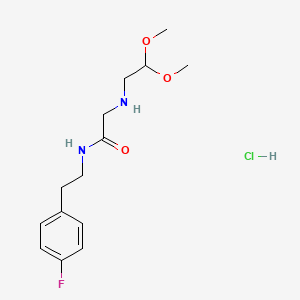
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyethyl group, a fluorophenethyl group, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,2-dimethoxyethanol with an appropriate amine to form the intermediate 2,2-dimethoxyethylamine.
Acylation Reaction: The intermediate is then reacted with 4-fluorophenethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the desired acetamide compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the synthesis of other chemical compounds or materials.
Wirkmechanismus
The mechanism of action of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Fluorophenethyl)acetamide: Lacks the dimethoxyethyl group.
2-((2,2-Dimethoxyethyl)amino)acetamide: Lacks the fluorophenethyl group.
N-(4-Fluorophenethyl)-2-(methylamino)acetamide: Contains a methylamino group instead of the dimethoxyethyl group.
Uniqueness
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is unique due to the presence of both the dimethoxyethyl and fluorophenethyl groups, which confer specific chemical and biological properties that may not be present in similar compounds.
Eigenschaften
Molekularformel |
C14H22ClFN2O3 |
|---|---|
Molekulargewicht |
320.79 g/mol |
IUPAC-Name |
2-(2,2-dimethoxyethylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H21FN2O3.ClH/c1-19-14(20-2)10-16-9-13(18)17-8-7-11-3-5-12(15)6-4-11;/h3-6,14,16H,7-10H2,1-2H3,(H,17,18);1H |
InChI-Schlüssel |
GVXGJVLSSQOLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CNCC(=O)NCCC1=CC=C(C=C1)F)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


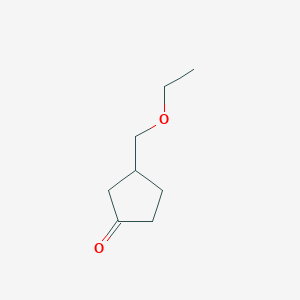
![7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
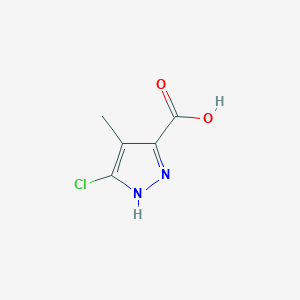
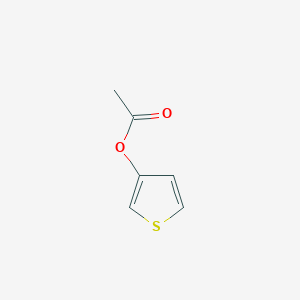
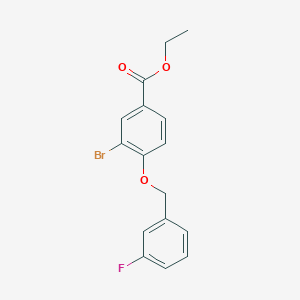
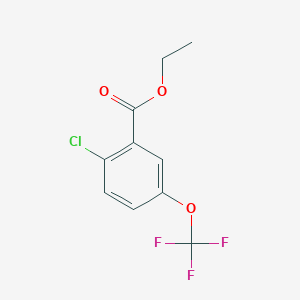
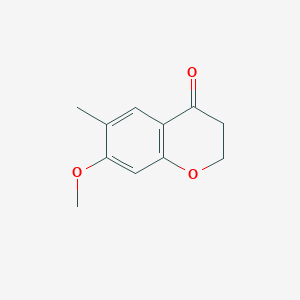
![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)


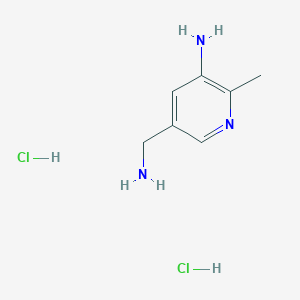
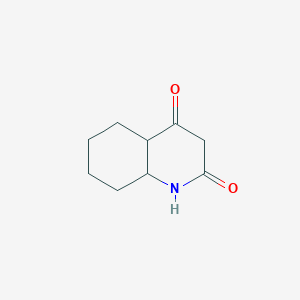
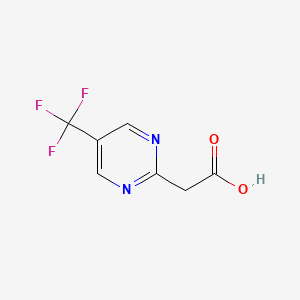
![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
